molecular formula C8H7N3O2 B1430144 Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate CAS No. 1140240-00-1

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

Cat. No. B1430144
M. Wt: 177.16 g/mol
InChI Key: WRYACANPZDGITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate (MPC) is an organic compound that is widely used in a variety of scientific research applications. It is a versatile molecule with a wide range of biological activities and has been studied for its potential therapeutic applications. MPC has been used as a starting material for the synthesis of various compounds, including those with potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is involved in a variety of synthetic procedures to create novel compounds with potential biological and chemical properties. The synthesis of related pyrazolopyridine derivatives demonstrates the compound's versatility in forming structures with potential applications in biomedical fields. For instance, novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates have been prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates through a process involving the Vilsmeier–Haack reagent, highlighting a methodology for generating compounds with varied structural and potentially functional diversity (Verdecia et al., 1996). Additionally, the development of efficient synthesis techniques for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives underlines the potential for creating a wide array of N-fused heterocycle products with significant yields (Ghaedi et al., 2015).

Chemical Characterization and Analysis

The chemical characterization and analysis of pyrazolopyridine derivatives, including the methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate, are essential for understanding their properties and potential applications. Investigations into the structure and vibrational spectra of related compounds provide insights into their stability, tautomeric forms, and potential for further chemical modifications. For instance, studies on the solid phase FT-IR and FT-Raman spectra of related pyrazolopyridine derivatives offer a comprehensive understanding of their structural characteristics and potential for applications in various fields (Bahgat et al., 2009).

Biomedical Applications

The pyrazolo[3,4-b]pyridine scaffold, closely related to methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate, is noted for its significance in biomedical applications, particularly in the synthesis of compounds with potential antitumor and antibacterial activities. This is evident in the synthesis of organometallic complexes containing pyrazolo[3,4-b]pyridines, which have been explored for their anticancer properties, highlighting the potential therapeutic applications of these compounds (Stepanenko et al., 2011).

properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYACANPZDGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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